molecular formula C11H17ClN2O B1520890 N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride CAS No. 1172778-29-8

N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride

Cat. No. B1520890
M. Wt: 228.72 g/mol
InChI Key: WJRAOEWPVIFQSC-UHFFFAOYSA-N
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Description

“N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride” is a chemical compound with the CAS Number: 1172778-29-8 . It has a molecular weight of 228.72 . The compound is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride” and its InChI code is "1S/C11H16N2O.ClH/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H" . The InChI key is "WJRAOEWPVIFQSC-UHFFFAOYSA-N" .


Physical And Chemical Properties Analysis

The compound is typically available in powder form . It has a molecular weight of 228.72 . The InChI code for this compound is "1S/C11H16N2O.ClH/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H" .

Scientific Research Applications

Anticancer Applications

Functionalized amino acid derivatives, including those with similar structural motifs to N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Compounds in this category showed interesting cytotoxicity in ovarian and oral cancers, indicating their potential utility in designing new anticancer agents (Kumar et al., 2009).

Anticonvulsant Activity

Derivatives with structural similarities have been designed, synthesized, and evaluated for anticonvulsant activity in rodent models of seizures. The study found that specific modifications in the phenyl ring could significantly benefit anticonvulsant activity, demonstrating the compound's relevance in developing new anticonvulsant drugs (Gunia-Krzyżak et al., 2017).

Immunosuppressive Properties

The synthesis of 2-substituted 2-aminopropane-1,3-diols, structurally related to the compound , showed significant immunosuppressive activity. Such compounds could be beneficial as immunosuppressive drugs for organ transplantation, highlighting their potential in medical research and therapy (Kiuchi et al., 2000).

Histone Deacetylase Inhibition

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a similar functional group arrangement, has been identified as an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, showcasing the potential of structurally related compounds in epigenetic modulation for cancer treatment (Zhou et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRAOEWPVIFQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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